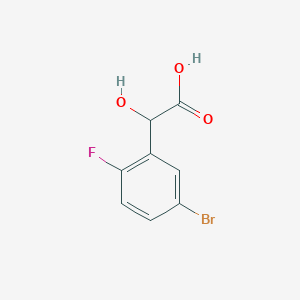

2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFQNWARILQXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(C(=O)O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257994 | |

| Record name | 5-Bromo-2-fluoro-α-hydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668969-65-1 | |

| Record name | 5-Bromo-2-fluoro-α-hydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668969-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoro-α-hydroxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for 2 5 Bromo 2 Fluorophenyl 2 Hydroxyacetic Acid

Established Chemical Synthesis Pathways and Adaptations

Traditional and adapted chemical syntheses provide the foundational routes to 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid. These methods are often robust and can be scaled for larger production, with ongoing research focused on improving their efficiency, selectivity, and environmental footprint.

Stereoselective Synthesis Approaches for Chiral Purity

Achieving high enantiomeric purity is a critical aspect of modern synthetic chemistry, particularly for biologically active molecules. For chiral α-hydroxy acids such as this compound, several stereoselective strategies can be employed.

One prominent method is enzymatic deracemization . This technique utilizes enzymes that selectively act on one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. For instance, lipases can be used for the kinetic resolution of racemic esters of arylcarboxylic acids. In a typical process, the racemic α-hydroxy acid is first esterified. Then, a lipase (B570770) is introduced, which selectively hydrolyzes one of the enantiomeric esters back to the acid, leaving the other enantiomeric ester unreacted. The resulting mixture of the enantiopure acid and ester can then be separated. To enhance the enantiomeric purity, a subsequent enzymatic deracemization step can be applied. mdpi.com

Another powerful approach is asymmetric hydrogenation of a corresponding α-keto acid precursor. This involves the use of chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, to stereoselectively reduce the ketone functionality to a hydroxyl group. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee).

Asymmetric organocatalysis has also emerged as a valuable tool. Chiral organic molecules can catalyze the enantioselective addition of nucleophiles to α-keto esters or the asymmetric oxidation of a suitable precursor. For example, an enantioselective one-pot synthesis can be designed based on a Knoevenagel condensation/asymmetric epoxidation/domino ring-opening hydrolysis sequence to produce chiral mandelic acid derivatives from aldehydes. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Approaches

| Method | Principle | Key Reagents/Catalysts | Advantages | Challenges |

| Enzymatic Deracemization | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases, Esterases | High enantioselectivity, mild reaction conditions. | Limited to 50% theoretical yield for one enantiomer without a recycling process. |

| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral α-keto acid or ester. | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP, DuPhos). | High yields and enantioselectivities, well-established methodology. | Requires specialized and often expensive catalysts, high-pressure equipment. |

| Asymmetric Organocatalysis | Use of small chiral organic molecules to induce enantioselectivity. | Chiral amines, ureas, thioureas, phosphoric acids. | Metal-free, often milder conditions, diverse catalyst structures. | Catalyst loading can be higher than with metal catalysts, may require longer reaction times. |

Catalytic Reactions for Enhanced Efficiency and Selectivity

Catalysis is central to modern organic synthesis, offering pathways to enhanced reaction rates, improved selectivity, and milder reaction conditions. For the synthesis of this compound, various catalytic strategies can be envisioned.

Palladium-catalyzed C-H functionalization represents a powerful method for the synthesis of mandelic acid derivatives. acs.org For instance, a pre-existing phenylacetic acid derivative could be functionalized at the ortho-position to the carboxylic acid directing group. While this would not directly introduce the 5-bromo and 2-fluoro substituents in the desired positions, it highlights the potential of catalytic C-H activation in building molecular complexity around a mandelic acid core.

Furthermore, mandelic acid itself can act as an organocatalyst in certain reactions, such as in the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. ingentaconnect.com This dual role as a product and a potential catalyst in other transformations underscores the versatility of this class of molecules. The development of novel catalytic systems, including those based on earth-abundant metals or metal-free organocatalysts, is an active area of research aimed at making the synthesis of complex molecules like this compound more efficient and sustainable.

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy.

The Passerini reaction is a classic three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, which directly yields α-acyloxy carboxamides. nih.govwikipedia.orgorganic-chemistry.orgorganicreactions.orgrsc.org To synthesize this compound via this route, one could react 5-bromo-2-fluorobenzaldehyde (B134332) with an isocyanide and a suitable carboxylic acid. The resulting α-acyloxy carboxamide can then be hydrolyzed to the desired α-hydroxy acid. The reaction is typically fast and proceeds in aprotic solvents at room temperature. organic-chemistry.org

The Ugi reaction is a four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. nih.govbeilstein-journals.orgwikipedia.orgorganic-chemistry.orgdntb.gov.ua While not a direct route to α-hydroxy acids, the Ugi product can be chemically modified in subsequent steps to yield the target molecule. The versatility of the Ugi reaction allows for the creation of a wide range of structurally diverse molecules.

These MCRs can be integrated into cascade transformations, where the product of one reaction immediately becomes the substrate for the next in the same pot, further enhancing synthetic efficiency by avoiding intermediate purification steps.

Decarboxylative Oxidative Annulation Reactions Utilizing α-Hydroxy Acids as Surrogates

While the primary focus of this article is the synthesis of this compound, it is also a valuable intermediate that can be used in subsequent transformations. One such advanced application is its use as an aldehyde surrogate in decarboxylative oxidative annulation reactions.

In these reactions, the α-hydroxy acid is subjected to oxidative conditions, often in the presence of a reagent like tert-butyl hydrogen peroxide (TBHP), to generate an aldehyde in situ via decarboxylation. rsc.org This transiently formed aldehyde can then react with other functional groups within the same or a different molecule to construct new ring systems. For example, this strategy has been employed in the metal-free synthesis of pyrrolo[1,2-a]quinoxalines and quinazolinones. rsc.org This approach avoids the direct use of potentially unstable or reactive aldehydes.

Reductive Carboxylation Strategies from Precursor Aldehydes

A direct and atom-economical approach to this compound is the reductive carboxylation of the corresponding aldehyde, 5-bromo-2-fluorobenzaldehyde. This transformation involves the simultaneous reduction of the aldehyde and the incorporation of a carboxyl group from a C1 source, typically carbon dioxide (CO₂).

Recent advancements have demonstrated the feasibility of this reaction using various catalytic systems. For instance, a combination of a heterogeneous nickel catalyst (Ni/MCM-41) and a Lewis acid promoter (Al₂O₃) has been shown to be effective for the reductive carboxylation of aromatic aldehydes in a CO₂/H₂ atmosphere. chemrevlett.com Another approach involves visible-light photoredox catalysis, where an iridium-based photocatalyst can facilitate the carboxylation of aldehydes with CO₂. chemrevlett.com

Copper-mediated reductive coupling between CO₂ and an aldehyde has also been achieved using a silylborane as a reductant. acs.org This method proceeds through the insertion of CO₂ into a copper-carbon bond. These emerging strategies offer a more sustainable alternative to traditional methods that may rely on stoichiometric organometallic reagents.

Table 2: Overview of Reductive Carboxylation Methods

| Catalytic System | C1 Source | Reductant | Key Features |

| Heterogeneous Ni catalyst with Lewis acid promoter | CO₂ | H₂ | Utilizes heterogeneous catalysis, allowing for easier catalyst separation. |

| Visible-light photoredox catalysis (Ir-based) | CO₂ | Hantzsch ester or other organic reductants | Operates under mild conditions using light as an energy source. |

| Copper-mediated reductive coupling | CO₂ | Silylborane | Stoichiometric in copper, but demonstrates the fundamental reactivity. |

Biocatalytic and Chemoenzymatic Approaches for Hydroxylation

Biocatalysis and chemoenzymatic synthesis are increasingly recognized as powerful tools for the construction of complex chiral molecules under mild and environmentally benign conditions. For the synthesis of this compound, these approaches can be applied to introduce the hydroxyl group stereoselectively.

A potential biocatalytic route would involve the hydroxylation of the corresponding precursor, 2-(5-bromo-2-fluorophenyl)acetic acid. This could be achieved using hydroxylase enzymes, such as cytochrome P450 monooxygenases, which are known to catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond. The challenge lies in finding or engineering an enzyme with the desired activity and selectivity for this specific substrate.

Chemoenzymatic approaches combine chemical synthesis with enzymatic transformations. For example, a racemic mixture of the target α-hydroxy acid, prepared by a conventional chemical route, could be resolved using an enzymatic kinetic resolution, as discussed in section 2.1.1. cabidigitallibrary.orgresearchgate.net Alternatively, a tandem enzymatic reaction sequence could be designed. For instance, an aldolase (B8822740) could catalyze the enantioselective addition of a pyruvate (B1213749) donor to 5-bromo-2-fluorobenzaldehyde to form a chiral 4-hydroxy-2-oxo acid, which could then be aminated by a transaminase. nih.govacs.org While this example leads to an amino acid, similar enzymatic cascades could be envisioned for the synthesis of α-hydroxy acids.

The development of biocatalytic and chemoenzymatic routes is a rapidly advancing field, driven by the discovery of new enzymes and the power of protein engineering to tailor their properties for specific synthetic applications. mdpi.comnih.govmdpi.com

Engineered Enzyme Systems (e.g., Cytochrome P450 Variants) for Regio- and Enantioselectivity

The precise introduction of a hydroxyl group at the benzylic position of a substituted toluene (B28343) derivative to generate a chiral mandelic acid represents a significant synthetic challenge. Engineered enzyme systems, particularly variants of cytochrome P450 monooxygenases, offer a promising avenue for achieving high regio- and enantioselectivity in such transformations. nih.gov

Cytochrome P450 enzymes are known for their ability to catalyze the hydroxylation of a wide variety of substrates. nih.gov Through techniques like directed evolution, the substrate specificity and selectivity of these enzymes can be tailored. In the context of synthesizing this compound, a hypothetical enzymatic approach would involve the hydroxylation of a suitable precursor, such as 5-bromo-2-fluorotoluene. An engineered cytochrome P450 variant could potentially catalyze the direct oxidation of the methyl group to a hydroxymethyl group, which could then be further oxidized to the carboxylic acid, or directly to the alpha-hydroxy acid.

The key advantages of using engineered enzymes include:

High Enantioselectivity: Directed evolution can be employed to generate enzyme variants that produce a single enantiomer of the desired product, which is often crucial for pharmaceutical applications.

Regioselectivity: Enzymes can be engineered to hydroxylate a specific carbon atom, avoiding the formation of unwanted isomers.

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media under mild temperature and pH conditions, reducing the environmental impact and the need for protecting groups.

While no specific cytochrome P450 variant has been reported for the synthesis of this compound, the extensive research on P450-catalyzed hydroxylation of aromatic compounds provides a strong foundation for the development of such a biocatalyst. researchgate.netrsc.org The substrate, 5-bromo-2-fluorotoluene, would need to be screened against a library of P450 variants to identify initial hits, which could then be subjected to rounds of mutagenesis and screening to optimize activity and selectivity.

Table 1: Potential Engineered Enzyme Approach for Synthesis

| Step | Description | Enzyme System | Potential Advantages |

| 1 | Regio- and enantioselective hydroxylation of the methyl group of a precursor like 5-bromo-2-fluorotoluene. | Engineered Cytochrome P450 Variant | High enantiomeric excess (ee%), specific product formation, mild reaction conditions. |

| 2 | Oxidation of the resulting alcohol to the carboxylic acid. | Alcohol Dehydrogenase or Aldehyde Dehydrogenase | Can be coupled in a one-pot cascade with the hydroxylation step. |

Biotransformation Pathways and Microbial Synthesis

Microbial biotransformation offers an alternative and potentially more cost-effective approach to the synthesis of chiral alpha-hydroxy acids. This strategy utilizes whole microbial cells, which contain the necessary enzymatic machinery to perform multi-step synthetic sequences.

A plausible biotransformation pathway for the production of this compound could start from a readily available precursor like 5-bromo-2-fluorobenzaldehyde. The key enzymatic step would be the conversion of the aldehyde to the corresponding mandelic acid. This can be achieved using a bienzymatic cascade involving an oxynitrilase and a nitrilase. researchgate.net The oxynitrilase would catalyze the addition of hydrogen cyanide to the aldehyde to form a cyanohydrin, which is then hydrolyzed by the nitrilase to the desired alpha-hydroxy acid. The enantioselectivity of the final product is determined by the stereoselectivity of the oxynitrilase.

Alternatively, microorganisms containing mandelate (B1228975) dehydrogenase (MDH) could be employed. nih.gov (S)-Mandelate dehydrogenase from Pseudomonas putida, for instance, is known to oxidize (S)-mandelate to benzoylformate. nih.gov A microbial system engineered to express a dehydrogenase with activity on a 5-bromo-2-fluorophenyl-substituted substrate could potentially be used in the reverse reductive direction to produce the desired hydroxy acid from the corresponding alpha-keto acid.

While specific microbial strains for the synthesis of this compound have not been documented, the vast metabolic diversity of microorganisms suggests that screening of environmental isolates or genetically engineering known production strains could lead to a viable biocatalytic process.

Derivatization Strategies for Structural Modification and Functionalization

The presence of a carboxylic acid, a hydroxyl group, and a substituted aromatic ring makes this compound a versatile scaffold for further chemical modifications.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted to esters and amides, which are common functional groups in pharmacologically active molecules.

Esterification: Standard esterification methods can be applied. These include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Given the presence of the hydroxyl group, protection may be necessary to avoid side reactions, or milder conditions can be employed. The use of coupling agents or the conversion of the carboxylic acid to a more reactive acyl halide or anhydride (B1165640) are also viable strategies. Studies on the esterification of mandelic acid and its derivatives, including those with electron-withdrawing substituents, provide a good precedent for these transformations. acs.orgresearchgate.netrsc.orgrsc.org

Amidation: The formation of amides can be achieved by reacting the carboxylic acid with an amine using a coupling agent such as a carbodiimide (B86325) (e.g., DCC, EDC) or by first converting the carboxylic acid to an acyl chloride. Direct amidation by heating the carboxylic acid and amine is also possible but may require harsh conditions. The literature on the amidation of mandelic acid derivatives provides various protocols that could be adapted. lookchem.comgoogle.com

Table 2: Representative Derivatization Reactions

| Reaction | Reagents and Conditions | Product Functional Group |

| Esterification | R-OH, H+ catalyst (e.g., H2SO4), heat | Ester (-COOR) |

| Amidation | R-NH2, Coupling Agent (e.g., EDC), or conversion to acyl chloride followed by amine addition | Amide (-CONHR) |

Modifications of the Aromatic Ring System via Halogen Reactivity

The bromine and fluorine substituents on the aromatic ring offer opportunities for further functionalization through cross-coupling and nucleophilic substitution reactions.

Suzuki-Miyaura Coupling: The bromo substituent is particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. libretexts.orgyonedalabs.commdpi.com This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This methodology could be used to introduce a wide variety of aryl or vinyl groups at the 5-position of the phenyl ring, enabling the synthesis of a diverse library of derivatives. The reactivity in Suzuki coupling is generally I > Br > Cl, making the bromo-substituted position the likely site of reaction.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the carboxylic acid group and activated by the electron-withdrawing nature of the acid and the bromine atom, could potentially undergo nucleophilic aromatic substitution (SNAr). nih.govlibretexts.orgmdpi.com This reaction typically requires a strong nucleophile and may be facilitated by the electron-withdrawing character of the substituents on the ring. This could allow for the introduction of nucleophiles such as alkoxides, thiolates, or amines at the 2-position. However, the reactivity will be influenced by the electronic effects of all substituents on the ring.

These derivatization strategies highlight the potential of this compound as a versatile building block for the synthesis of more complex molecules with potentially interesting biological or material properties.

Comprehensive Spectroscopic and Advanced Structural Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra are the foundational experiments for structural analysis. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) indicating the electronic environment, the integration values corresponding to the number of protons in each environment, and the coupling constants (J) providing information about adjacent protons.

For 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid, one would expect to observe signals for the aromatic protons, the methine proton at the chiral center (C2), and the hydroxyl and carboxylic acid protons. The aromatic region would display a complex splitting pattern due to the coupling between the three aromatic protons and the coupling to the fluorine atom.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts of the carbon signals provide information about their hybridization and electronic environment. Key signals would include those for the carboxylic acid carbon, the carbon bearing the hydroxyl group (C2), and the carbons of the phenyl ring. The carbon atoms directly bonded to bromine and fluorine would exhibit characteristic chemical shifts influenced by these electronegative atoms.

Hypothetical ¹H and ¹³C NMR Data Table

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

| H3 | Predicted: ~7.6 | - | dd | J(H-H), J(H-F) |

| H4 | Predicted: ~7.2 | - | t | J(H-H) |

| H6 | Predicted: ~7.4 | - | dd | J(H-H), J(H-F) |

| CH-OH | Predicted: ~5.2 | Predicted: ~70 | s | - |

| OH | Predicted: variable | - | br s | - |

| COOH | Predicted: variable | Predicted: ~175 | br s | - |

| C1 | - | Predicted: ~125 | - | - |

| C2 | - | Predicted: ~158 (d) | - | J(C-F) |

| C3 | - | Predicted: ~135 | - | - |

| C4 | - | Predicted: ~129 | - | - |

| C5 | - | Predicted: ~118 | - | - |

| C6 | - | Predicted: ~120 (d) | - | J(C-F) |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected. Actual experimental values would be required for confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For the title compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the proton signals to their corresponding carbon atoms. For example, the methine proton signal would show a correlation to the C2 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the three-dimensional structure and stereochemistry. While less critical for this achiral molecule in an achiral solvent, it can be useful for confirming through-space proximities.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The chemical shift of the ¹⁹F signal is indicative of its electronic environment. Furthermore, the coupling of the fluorine atom to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) provides valuable structural information. In the ¹H and ¹³C NMR spectra, the signals for nuclei close to the fluorine atom will appear as doublets or more complex multiplets due to this coupling, which can be a powerful diagnostic tool.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental formula of a compound.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are soft ionization techniques commonly used in HRMS. For this compound, ESI would likely be performed in negative ion mode to detect the deprotonated molecule [M-H]⁻. APCI could also be used and might provide complementary information. The high-resolution measurement of the molecular ion's m/z would allow for the unambiguous confirmation of the elemental formula C₈H₆BrFO₃.

Fragmentation Pathway Elucidation and Isotopic Pattern Analysis

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides information about the molecule's structure and connectivity.

For the title compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group and carbon dioxide (CO₂) from the carboxylic acid group. The cleavage of the bond between the chiral carbon and the phenyl ring could also be observed.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for any bromine-containing ion, which serves as a definitive indicator of the presence of a bromine atom in the molecule and its fragments.

Hypothetical HRMS Fragmentation Data Table

| Ion | m/z (calculated) | Proposed Fragmentation |

| [M-H]⁻ | 247.9462 | Deprotonated molecule |

| [M-H-H₂O]⁻ | 229.9357 | Loss of water |

| [M-H-CO₂]⁻ | 203.9568 | Loss of carbon dioxide |

| [M-H-H₂O-CO]⁻ | 201.9411 | Subsequent loss of carbon monoxide |

Note: This table presents hypothetical fragmentation data based on common fragmentation patterns for similar structures. Experimental verification is necessary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

A thorough search of academic literature and chemical databases did not yield specific experimental data on the vibrational spectroscopy (Infrared and Raman) of this compound. Consequently, detailed analysis of its functional groups and intermolecular interactions based on experimental vibrational spectra is not available at this time.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

Similarly, no published X-ray crystallographic data for this compound could be located in the searched academic and structural databases. Therefore, a detailed description of its solid-state molecular architecture, including unit cell parameters, space group, and supramolecular assembly through intermolecular interactions, cannot be provided.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Elucidation

Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic data for reactions involving 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid are not extensively reported in publicly available literature. However, the reactivity can be inferred from studies of similar aromatic carboxylic acids. The rates of reaction are influenced by factors such as temperature, pressure, solvent polarity, and the presence of catalysts.

For instance, esterification reactions, a common transformation for carboxylic acids, are typically equilibrium-controlled processes. The thermodynamic parameters for the esterification of a related compound, 2-hydroxyacetic acid (glycolic acid), with ethanol are illustrative.

| Parameter | Value |

|---|---|

| ΔH° (kJ/mol) | -15.5 |

| ΔG° (kJ/mol) | -3.8 |

| ΔS° (J/mol·K) | -39.2 |

| Keq | 4.6 |

These values indicate that the esterification is a moderately exothermic and exergonic reaction, driven by enthalpy changes. The negative entropy change is expected, as two reactant molecules combine to form a single product molecule, leading to a more ordered system. The kinetics of such reactions are typically second-order, being first-order in both the carboxylic acid and the alcohol. The rate is significantly enhanced by acid catalysis, which protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Role of the Hydroxyl and Carboxyl Groups in Specific Reaction Pathways

The hydroxyl and carboxyl groups are central to the reactivity of this compound. msu.edulibretexts.org The carboxyl group, a combination of a carbonyl and a hydroxyl group, can undergo a variety of reactions. msu.edulibretexts.org

Carboxyl Group Reactions:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to an ester. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Amide Formation: Reaction with amines, often in the presence of a coupling agent, yields amides. This is a fundamental reaction in peptide synthesis.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: While generally difficult for aromatic carboxylic acids, decarboxylation can occur under harsh conditions, leading to the formation of 5-bromo-2-fluorobenzyl alcohol.

Hydroxyl Group Reactions:

Acylation: The hydroxyl group can be acylated by reaction with acyl chlorides or anhydrides to form esters.

Alkylation: Reaction with alkyl halides under basic conditions can yield ethers.

Oxidation: Oxidation of the secondary hydroxyl group can lead to the formation of the corresponding α-keto acid, 2-(5-bromo-2-fluorophenyl)-2-oxoacetic acid.

The interplay between the two groups can also lead to intramolecular reactions, such as the formation of a lactone under appropriate conditions, although this is less likely for this specific structure due to the stability of the six-membered ring that would be formed.

Influence of Bromo and Fluoro Substituents on Aromatic Ring Reactivity and Selectivity

The bromo and fluoro substituents on the phenyl ring significantly modulate its reactivity towards electrophilic aromatic substitution. libretexts.orgresearchgate.net Halogens are deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. researchgate.net However, they are ortho, para-directing due to the resonance effect, where the lone pairs on the halogen can be donated to the ring, stabilizing the arenium ion intermediate with the positive charge at the ortho and para positions. libretexts.org

In this compound, the directing effects of the substituents are as follows:

Fluorine (at C2): Ortho, para-directing. The positions ortho to fluorine are C1 and C3, and the position para is C5.

Bromine (at C5): Ortho, para-directing. The positions ortho to bromine are C4 and C6, and the position para is C2.

-CH(OH)COOH group (at C1): This group is generally considered to be meta-directing and deactivating due to the electron-withdrawing nature of the carbonyl group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

|---|---|---|---|---|

| -F | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

| -Br | -I (Moderate) | +R (Moderate) | Deactivating | Ortho, Para |

| -CH(OH)COOH | -I (Moderate) | -R (Weak) | Deactivating | Meta |

Investigation of Radical and Ionic Reaction Mechanisms

The reactions of this compound can proceed through either ionic or radical mechanisms, depending on the reaction conditions and reagents. researchgate.netdntb.gov.ualibretexts.org

Ionic Mechanisms:

Most of the reactions of the carboxyl and hydroxyl groups, such as esterification, amide formation, and acylation, proceed through polar or ionic mechanisms. libretexts.org These reactions involve the formation of charged intermediates and the movement of electron pairs, which can be depicted using curved arrow notation. libretexts.org For example, in acid-catalyzed esterification, the initial step is the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Nucleophilic substitution on the aromatic ring, while generally difficult, can occur under specific conditions, such as the presence of a strong nucleophile and a good leaving group. The bromine atom could potentially be displaced by a strong nucleophile via a nucleophilic aromatic substitution (SNAAr) mechanism, which is facilitated by the presence of electron-withdrawing groups on the ring.

Radical Mechanisms:

Radical reactions involving this molecule are less common but can be initiated by radical initiators, light, or heat. For example, the bromine atom can be involved in radical reactions. Under certain conditions, such as the presence of a radical initiator like AIBN and a hydrogen donor, a radical dehalogenation reaction could occur.

Furthermore, radical reactions can be initiated at the benzylic position. The hydrogen atom of the α-carbon is benzylic and alpha to both a hydroxyl and a carboxyl group, making it potentially susceptible to abstraction by a radical species.

The elucidation of these mechanisms often involves a combination of kinetic studies, product analysis, isotopic labeling, and computational modeling to understand the transition states and intermediates involved in the chemical transformation.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

No specific DFT studies on 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid were found. Such a study would typically involve the calculation of the molecule's optimized geometry, electronic energy, and the prediction of its infrared, Raman, and UV-Vis spectra.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Charge Transfer

A Frontier Molecular Orbital (FMO) analysis for this compound is not available in the existing literature. This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the molecule's reactivity and potential for electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Charge Distribution

There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the charge distribution across the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bonding Characteristics

Specific Natural Bond Orbital (NBO) analysis data for this compound could not be located. NBO analysis would provide a detailed picture of the bonding within the molecule, including hyperconjugative interactions and charge delocalization.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

No Molecular Dynamics (MD) simulation studies have been published for this compound. MD simulations would be used to explore its conformational flexibility and its interactions with solvent molecules over time.

Quantum Chemical Topology (QCT) for Understanding Chemical Bonding

A Quantum Chemical Topology (QCT) analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM), has not been reported for this specific molecule. This analysis would offer a profound understanding of the nature of the chemical bonds within the compound.

Pre Clinical Research Applications and Investigation of Biological Targets

Exploration of Enzyme Inhibition Mechanisms in In Vitro Systems

No studies detailing the inhibitory effects of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid on any specific enzymes have been found.

Ligand-Receptor Interaction Studies through Biophysical Techniques

There is no available data from biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy to characterize the binding of this compound to any biological receptor.

Role as a Synthetic Precursor for Novel Chemical Probes and Screening Libraries

While structurally related compounds may serve as precursors in medicinal chemistry, there is no specific documentation of this compound being utilized as a synthetic starting material for the development of chemical probes or for inclusion in screening libraries for drug discovery.

Structure-Activity Relationship (SAR) Studies for Target Engagement in Cell-Free and Cellular Assays

Without a known biological target or activity, no structure-activity relationship studies have been conducted for this compound. SAR studies are contingent on having a measurable biological endpoint to assess the effects of structural modifications.

Mechanistic Studies of Interaction with Specific Biomolecular Systems (e.g., Protein Binding)

There are no published mechanistic studies that elucidate the interaction of this compound with any specific proteins or other biomolecular systems.

Advanced Analytical Methodologies for Research Quality Control and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and performing quantitative analysis of 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid. Reversed-phase HPLC is particularly well-suited for this purpose, leveraging a nonpolar stationary phase and a polar mobile phase to achieve separation.

A typical HPLC method for the purity profiling of this compound would involve a C18 column. nih.gov The mobile phase could consist of a mixture of an aqueous solution, such as water with an acidic modifier like trifluoroacetic acid to suppress the ionization of the carboxylic acid group, and an organic solvent like acetonitrile or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities. Detection is commonly performed using a UV detector, as the phenyl ring in the molecule allows for strong absorbance at specific wavelengths, typically around 215 nm. nih.gov

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in the sample is then compared to this curve to determine its concentration.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Expected Retention Time | Approx. 12.5 minutes |

Due to the presence of a chiral center at the carbon atom bearing the hydroxyl and carboxyl groups, this compound can exist as a pair of enantiomers. Chiral HPLC is an indispensable tool for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. nih.govresearchgate.net This is particularly important in pharmaceutical research, where enantiomers can exhibit different pharmacological activities.

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of racemic mixtures of acidic compounds. nih.gov For instance, a column like CHIRALPAK® IC, which has a cellulose-based selector, has been shown to be effective in separating the enantiomers of similar compounds like 2-chloromandelic acid. nih.gov The mobile phase in chiral HPLC often consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, with a small amount of an acidic additive like trifluoroacetic acid. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. phenomenex.com

Table 2: Hypothetical Chiral HPLC Data for Enantiomeric Resolution

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-enantiomer | 15.2 | 98,500 | 97.0 |

| (S)-enantiomer | 18.7 | 1,500 |

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, this compound is a non-volatile and polar molecule due to its carboxylic acid and hydroxyl groups. Therefore, derivatization is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. mdpi.comphenomenex.com

A common derivatization technique is silylation, where the active hydrogens in the hydroxyl and carboxylic acid groups are replaced by a trimethylsilyl (TMS) group. mdpi.comphenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com The resulting TMS derivative is more volatile and less polar, allowing for its separation on a low-polarity capillary GC column, such as one with a 5% phenyl polysiloxane stationary phase. phenomenex.com

GC can be used for reaction monitoring, for instance, to track the progress of the synthesis of this compound or its subsequent chemical transformations. When coupled with a mass spectrometer (GC-MS), this technique provides structural information about the derivatives and any byproducts, aiding in their identification. nih.gov

Capillary Electrophoresis (CE) for Separation and Characterization

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged species. springernature.com Given that this compound is an acid, it can be readily analyzed in its anionic form by CE. The separation is based on the differential migration of ions in an electric field, which is influenced by their charge-to-size ratio.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE), often a buffer solution. The pH of the BGE is a critical parameter, as it determines the charge state of the analyte. For an acidic compound, a buffer with a pH above its pKa would ensure it is in its deprotonated, anionic form. Modifiers can be added to the BGE to enhance separation selectivity. For the separation of enantiomers, a chiral selector, such as a cyclodextrin, can be included in the BGE. nih.gov CE is known for its high efficiency, short analysis times, and minimal sample and solvent consumption.

Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling in Research Samples

In metabolic studies, it is often necessary to identify and quantify the parent compound and its metabolites in complex biological matrices. Coupled or hyphenated techniques, which combine a separation method with a powerful detection method like mass spectrometry, are ideal for this purpose. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for metabolite profiling. researchgate.net An LC system separates the components of a sample, which are then introduced into a mass spectrometer. The mass spectrometer can be operated in various modes, such as full scan to detect all ions within a mass range, or selected reaction monitoring (SRM) for targeted quantification of specific metabolites. The high resolution and accuracy of modern mass spectrometers, such as quadrupole time-of-flight (QTOF) or Orbitrap instruments, facilitate the identification of unknown metabolites. researchgate.netchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for metabolite profiling, particularly for small, volatile molecules or those that can be made volatile through derivatization. nih.gov After separation on the GC column, the derivatized analytes are fragmented in the mass spectrometer, producing a characteristic fragmentation pattern or "mass spectrum" that can be used for identification by comparison to spectral libraries. nih.gov

The use of these coupled techniques is essential for understanding the metabolic fate of this compound in biological systems, providing valuable information for toxicological and pharmacological research. The detection of fluorinated metabolites can be of particular interest in environmental and biological studies. nih.gov

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Chemistry Routes for Synthesis

The chemical industry is increasingly shifting towards environmentally friendly processes, and the synthesis of mandelic acid derivatives, including 2-(5-Bromo-2-fluorophenyl)-2-hydroxyacetic acid, is no exception. Traditional chemical synthesis often involves hazardous reagents like cyanide, prompting researchers to explore greener alternatives. mpg.dechemeurope.com

A significant advancement in this area is the use of biocatalysts. Researchers have successfully developed a "green" method for producing mandelic acid using a three-enzyme cascade. This process utilizes cheap and safe starting materials, such as oxalic acid and benzaldehyde, and operates under mild conditions. mpg.dechemeurope.com This enzymatic approach not only avoids toxic compounds but also offers the potential for an environmentally sustainable fermentation process for mandelic acid and its derivatives. mpg.dechemeurope.com The exploration of novel enzymatic activities, such as that found in oxalyl-CoA decarboxylase (OXC), has been pivotal in this development. chemeurope.com

The principles of green chemistry are also being applied to the synthesis of related chiral α-hydroxy acids, with a focus on developing efficient and environmentally benign methods. researchgate.net These approaches aim to reduce waste, avoid hazardous substances, and utilize renewable resources, paving the way for more sustainable production of valuable chemical building blocks.

Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. These computational tools are being employed to design novel compounds and predict their properties, accelerating the research and development process.

In the context of compounds like this compound, computational studies are used to design and modify molecules to enhance their desired activities. For instance, computational design has been instrumental in the development of phenylacetamide derivatives with potential antidepressant properties. nih.gov By applying filters such as the Lipinski rule of five and pharmacophoric feature mapping, researchers can screen large databases of molecules and identify promising candidates for synthesis and biological evaluation. nih.gov

Furthermore, computational methods are used to investigate the structural and photophysical properties of substituted aromatic compounds. nih.govresearchgate.net By dissecting the electronic and geometrical influences of different substituents, researchers can design molecules with specific characteristics. This approach allows for the optimization of substitution patterns to achieve desired properties, such as red-shifted absorption spectra in photoswitches. nih.govresearchgate.net

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of highly efficient and selective catalytic systems is crucial for the synthesis of complex molecules like this compound. Research in this area focuses on both chemical and enzymatic catalysts to control the stereochemistry and yield of the desired products.

In chemical catalysis, palladium-catalyzed C–H functionalization has emerged as a powerful tool for the selective modification of mandelic acid and its derivatives. acs.org By employing specific ligands, it is possible to control the site-selectivity of reactions such as arylation, iodination, and olefination. acs.org Another innovative approach involves the use of commercial zeolites as heterogeneous catalysts for the Friedel–Crafts alkylation of mandelic acid, offering a simple and green route to diarylacetic acids. scispace.com This method avoids the need for super-stoichiometric amounts of corrosive acids and allows for high selectivity depending on the zeolite framework. scispace.com

The selectivity of reactions involving mandelic acid derivatives can also be significantly influenced by the choice of catalyst and reaction conditions. For example, the use of Al³⁺ as a catalyst has been shown to increase the selectivity for certain isomers in the synthesis of vanillin (B372448) from mandelic acid derivatives. researchgate.net

Expansion of Biochemical and Biocatalytic Applications for Complex Molecule Synthesis

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds. Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity, making them ideal for the synthesis of optically pure molecules. cabidigitallibrary.orgresearchgate.net

The enzymatic production of mandelic acid and its analogs has been extensively studied, with various enzymatic strategies being developed for the asymmetric synthesis of both (R)- and (S)-enantiomers. researchgate.netnih.gov These methods often employ enzyme cascades to convert simple starting materials into valuable chiral building blocks. nih.gov For example, a five-enzyme artificial cascade has been developed for the sustainable production of (R)-mandelic acid from L-phenylalanine. nih.gov

Researchers are continually discovering new enzymes and engineering existing ones to expand the scope of biocatalysis. For instance, acetohydroxyacid synthase (AHAS) has been identified as an efficient catalyst for the enantiospecific synthesis of (R)-phenylacetylcarbinol, a precursor to important drugs. nih.gov Furthermore, chemo-enzymatic approaches, which combine chemical and enzymatic steps, are being used to synthesize complex chiral molecules. cabidigitallibrary.orgresearchgate.net

Design of Next-Generation Chemical Probes through Strategic Derivatization

Chemical probes are essential tools for studying biological systems and for drug discovery. nih.gov The strategic derivatization of molecules like this compound can lead to the development of next-generation chemical probes with enhanced properties.

The design of these probes often involves incorporating specific functional groups or labels to enable their detection and to study their interactions with biological targets. nih.gov The focus of diversity-oriented synthesis is shifting from simply creating chemical diversity to generating libraries of small molecules with diverse biological activities. rsc.org This approach aims to produce novel probes for challenging biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(5-bromo-2-fluorophenyl)-2-hydroxyacetic acid?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or halogenation of precursor aromatic systems. For example, bromo-fluorophenyl intermediates (e.g., 5-bromo-2-fluorophenylboronic acid) can undergo coupling reactions, followed by hydroxylation and oxidation steps . Purification often involves gradient silica gel chromatography, with recrystallization in ethanol/water mixtures to achieve >95% purity . Key challenges include regioselectivity due to competing reactivity of bromo and fluoro substituents; microwave-assisted synthesis may improve yield .

Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?

- Methodological Answer :

- NMR : The -NMR spectrum will show distinct splitting patterns for aromatic protons (e.g., doublets for fluorine-coupled protons at δ 7.2–7.8 ppm) and a singlet for the hydroxyl proton (δ ~5.2 ppm). -NMR confirms fluorine substitution (δ -110 to -115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should display a molecular ion peak at m/z 263.96 (CHBrFO) with isotopic signatures characteristic of bromine .

- X-ray Crystallography : SHELXL refinement of single-crystal data can resolve stereochemical ambiguities, particularly the spatial arrangement of the hydroxyl and carboxylic acid groups .

Q. What are the key reactivity trends of the bromo-fluoro-phenyl moiety in this compound?

- Methodological Answer : The electron-withdrawing fluorine atom directs electrophilic substitution to the para position relative to itself, while bromine’s steric bulk limits reactivity at adjacent sites. In nucleophilic aromatic substitution (e.g., Suzuki coupling), the bromine acts as a leaving group, enabling cross-coupling with boronic acids . The hydroxyl group facilitates hydrogen bonding, influencing solubility in polar solvents (e.g., DMSO) and coordination with metal catalysts .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for the chiral center in this compound?

- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase (85:15, 0.1% TFA) effectively separates enantiomers. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively esterifies one enantiomer, enabling kinetic resolution .

Q. What strategies address crystallographic challenges, such as twinning or poor diffraction, in structural determination?

- Methodological Answer : For twinned crystals, SHELXL’s twin refinement module (BASF parameter) can model overlapping lattices. High-resolution data (≤1.0 Å) improves electron density maps for the hydroxyl and carboxylic acid groups. Cryocooling (100 K) minimizes radiation damage during data collection . If crystals are unstable, co-crystallization with stabilizing agents (e.g., PEG 4000) is recommended .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of hydroxylation in this compound’s synthesis?

- Methodological Answer : Deuterium labeling at the benzylic position (C-2) followed by -NMR or mass spectrometry tracks isotopic scrambling during hydroxylation. A primary KIE (>2) suggests rate-determining hydrogen abstraction, while secondary KIEs (~1.2) indicate transition-state rehybridization .

Q. What in vitro assays are suitable for probing this compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled dehydrogenase inhibition) with IC determination via nonlinear regression .

- Protein Binding : Surface plasmon resonance (SPR) with immobilized target proteins (e.g., kinases) quantifies binding affinity (K) and kinetics .

- Cellular Uptake : LC-MS/MS analysis of intracellular concentrations after treatment (1–100 µM, 24 h) evaluates membrane permeability .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational and experimental LogP values?

- Methodological Answer : Experimental LogP (e.g., shake-flask method) may differ from computational predictions (e.g., XLogP3) due to solvent-specific hydrogen bonding. Validate with reversed-phase HPLC (C18 column, methanol/water gradient) and correlate retention times with known standards .

Q. Why do NMR and X-ray data sometimes conflict in assigning stereochemistry?

- Methodological Answer : NMR’s reliance on coupling constants (e.g., ) may misassign diastereomers in flexible systems. X-ray crystallography provides unambiguous stereochemical data but requires high-quality crystals. For ambiguous cases, circular dichroism (CD) or vibrational circular dichroism (VCD) can supplement analysis .

Key Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.